![molecular formula C16H18ClNO B1439704 3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride CAS No. 1185008-26-7](/img/structure/B1439704.png)
3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride
説明
The compound “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a biphenyl group attached to the pyrrolidine ring via an oxygen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a type of nitrogen heterocycle. The pyrrolidine ring is attached to a biphenyl group via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthetic Methodologies and Material Science
- Research on pyrrolidines and biphenyl derivatives has been pivotal in developing new synthetic routes and materials. For instance, studies on the synthesis of pyrrolidine-based compounds through 1,3-dipolar cycloadditions reveal the versatility of these frameworks in creating complex molecular architectures, which are crucial in medicinal chemistry and material science (Karlsson & Högberg, 2001). These methodologies enable the design of compounds with specific electronic and structural properties, useful in developing new materials and pharmaceuticals.
Pharmacological Applications
- The pharmacological characterization of related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrates the potential of pyrrolidine and biphenyl derivatives in medicinal chemistry. These compounds are explored for their high affinity and selectivity towards specific receptors, indicating the possibility of designing novel therapeutic agents based on these frameworks (Grimwood et al., 2011).
Organic Chemistry and Catalysis
- The synthesis and characterization of polyimides derived from pyrrolidine and biphenyl-containing monomers showcase the application of these compounds in creating new polymeric materials. Such materials are noted for their excellent thermal stability, solubility, and hydrophobic properties, making them suitable for various industrial applications (Huang et al., 2017).
将来の方向性
Pyrrolidine and its derivatives, including “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride”, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have been shown to possess several important biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrrolidine derivatives have been shown to possess several important biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including carbonic anhydrase isoenzymes hCA I and hCA II . These interactions are crucial as they can influence the enzyme’s activity, leading to potential therapeutic applications. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptotic cell death in certain cancer cell lines, such as MCF-7 breast cancer cells . Additionally, it can affect the proliferation of other cell types, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It has been identified to interact with proteins such as HDAC2 and PHB2, which are involved in various cellular processes . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate these molecular pathways makes it a potential candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy in biochemical reactions. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, highlighting its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-anginal activity . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and renal injuries . Understanding the dosage thresholds is crucial for optimizing its therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and subsequent biological effects, making it an important factor in its therapeutic potential.
特性
IUPAC Name |
3-(4-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICWZOEVJAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


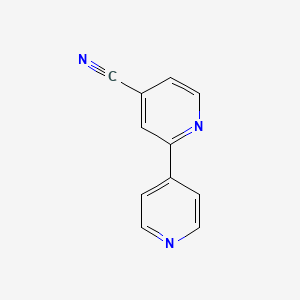

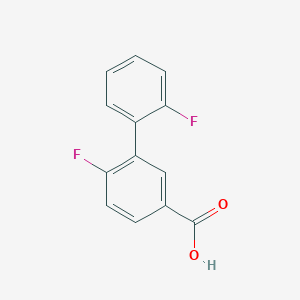


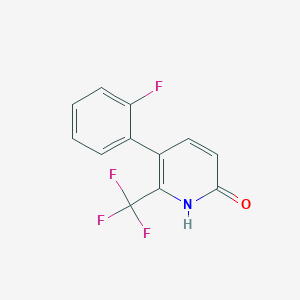
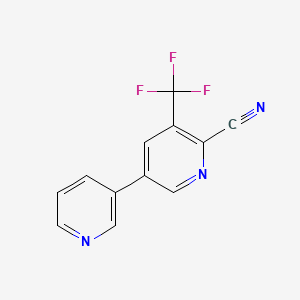
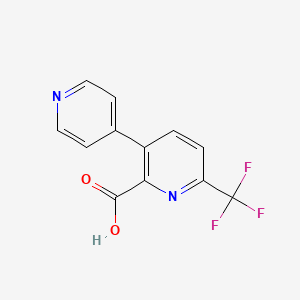


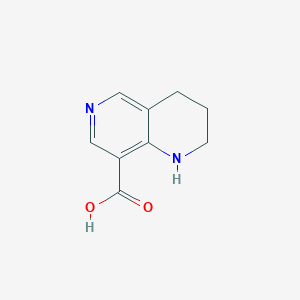
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
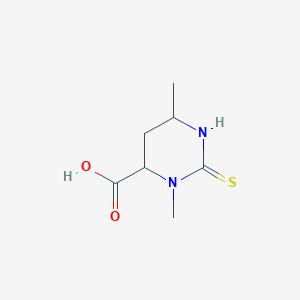
![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
